1,4-Dibromo-2-nitrobenzene
Overview
Description
1,4-Dibromo-2-nitrobenzene is an organic compound with the molecular formula C₆H₃Br₂NO₂. It is a derivative of benzene, where two bromine atoms and one nitro group are substituted on the benzene ring. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .
Mechanism of Action
Target of Action
It’s known that nitrobenzenes are often used in the synthesis of pharmaceuticals and dyes . They can participate in various chemical reactions, suggesting they could interact with a wide range of molecular targets.
Mode of Action
Nitrobenzenes generally undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions suggest that 1,4-Dibromo-2-nitrobenzene could interact with its targets by donating or accepting functional groups, thereby altering the targets’ chemical properties and biological functions.
Biochemical Pathways
Given its chemical structure, it might be involved in electrophilic aromatic substitution reactions . These reactions could potentially affect various biochemical pathways, depending on the specific targets and the cellular context.
Pharmacokinetics
Its lipophilicity (log po/w) is estimated to be 185, suggesting it could potentially cross biological membranes . Its water solubility is relatively low, which could impact its bioavailability .
Result of Action
It’s known that 2,5-dibromonitrobenzene exhibits inhibitory and toxicity activities against tetrahymena pyriformis , suggesting it could have cytotoxic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by storage conditions . Furthermore, its action and efficacy could be influenced by factors such as pH, temperature, and the presence of other chemical substances in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Continuous flow reactors for nitration and bromination.
- Use of efficient catalysts and solvents to enhance reaction rates and selectivity.
- Purification steps such as recrystallization and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Reduction: 1,4-Dibromo-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dibromo-2-nitrobenzene is used in several scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: In the development of drugs and active pharmaceutical ingredients.
Agrochemicals: As a precursor in the synthesis of pesticides and herbicides.
Dyestuff: In the production of dyes and pigments for various applications.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromo-4-nitrobenzene
- 1,3-Dibromo-5-nitrobenzene
- 1,4-Dibromo-3-nitrobenzene
Uniqueness
1,4-Dibromo-2-nitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of two bromine atoms and one nitro group in specific positions on the benzene ring makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
1,4-dibromo-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGKKASJBOREMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188172 | |
Record name | 1,4-Dibromo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3460-18-2 | |
Record name | 2,5-Dibromonitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3460-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dibromo-2-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dibromo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibromo-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.369 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-Dibromo-2-nitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KBQ4WLH7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.